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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the multiplexing capabilities of
the Branched Proximity Hybridization Assay (bPHA), a powerful tool for the quantitative
analysis of protein-protein interactions at the nanoscale. Detailed protocols and data
presentation guidelines are included to facilitate the implementation of this technology in your
research and development workflows.

Introduction to Branched Proximity Hybridization
Assay (bPHA)

The branched proximity hybridization assay (bPHA) is a high-throughput method for the
detection and quantification of protein-protein proximity in single cells. The core principle of
bPHA involves the conversion of protein proximity into a detectable nucleic acid signature.[1][2]
[3] This is achieved by using pairs of antibodies or other binding agents (e.g., aptamers,
nanobodies) that are conjugated to specific oligonucleotides. When these probes bind to two
proteins in close proximity, the attached oligonucleotides are brought near each other. These
proximal oligonucleotides then serve as a template for a cascade of hybridization events,
leading to the formation of a branched DNA (bDNA) amplification structure.[1][3] This
amplification is linear and can result in up to a 400-fold increase in the signal, providing a broad
dynamic range for quantitative measurements.[3] The final amplified signal is typically detected
and quantified using a flow cytometer, which allows for high-throughput analysis at the single-
cell level.[1][2][3]
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A key advantage of bPHA is its multiplexing capability, which allows for the simultaneous
analysis of multiple protein-protein interactions within the same sample. This is achieved by
using distinct oligonucleotide pairs for each protein interaction of interest, which are then
detected using different fluorescent labels.

Key Features and Advantages of Multiplexed bPHA:

e High-Throughput Analysis: Flow cytometry-based readout enables the rapid analysis of
thousands to millions of cells per sample.[1][2][3]

» Single-Cell Resolution: Provides quantitative data on protein-protein interactions on a cell-
by-cell basis, revealing cellular heterogeneity.[1][2][3]

e Quantitative Measurement: The linear signal amplification of the bDNA technology allows for
the precise quantification of protein proximity over a wide dynamic range.[3]

o Multiplexing Capability: Enables the simultaneous detection of multiple protein-protein
interactions, providing a more comprehensive understanding of cellular signaling networks.

» High Specificity: The requirement for dual recognition of proximal targets minimizes false-
positive signals.

o Versatility: Can be adapted to study a wide range of protein interactions, including receptor
dimerization, signaling complex formation, and pathway crosstalk.

Applications of Multiplexed bPHA

Multiplexed bPHA is a versatile tool with broad applications in basic research, drug discovery,
and clinical diagnostics. Some key application areas include:

o Immune Cell Profiling: Simultaneous analysis of multiple signaling complexes in different
immune cell subsets to understand immune responses in health and disease.

o Cancer Biology: Interrogation of signaling pathway dysregulation in cancer cells, including
the analysis of immune checkpoint molecule interactions and receptor tyrosine kinase
dimerization.
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e Drug Development: High-throughput screening of compounds that modulate specific protein-
protein interactions and for monitoring the on-target and off-target effects of therapeutics.

» Signaling Pathway Analysis: Dissecting the complexity of signaling networks by
simultaneously measuring multiple protein interactions within a pathway or across different
pathways to study crosstalk.

Data Presentation

A crucial aspect of multiplexed bPHA is the clear and concise presentation of quantitative data.
The following table provides a template for summarizing results from a hypothetical multiplex
experiment analyzing the proximity of three different protein pairs (A-B, C-D, and E-F) in two
different cell populations under treated and untreated conditions. Data is presented as the
percentage of positive cells and the median fluorescence intensity (MFI) for each interaction.

Cell . . % Positive Median

S Treatment Protein Pair Cells FIuore'scence
Intensity (MFI)

Population 1 Untreated A-B 15.2% 5,432

C-D 5.8% 1,250

E-F 32.7% 12,876

Treated A-B 45.9% 18,765

C-D 6.1% 1,310

E-F 12.3% 4,567

Population 2 Untreated A-B 8.1% 2,145

C-D 25.4% 9,876

E-F 10.5% 3,456

Treated A-B 9.2% 2,310

C-D 55.8% 25,432

E-F 11.1% 3,510
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Experimental Protocols

This section provides a detailed protocol for performing a multiplexed branched proximity

hybridization assay. The protocol is based on established methods and can be adapted for

specific applications.

Materials and Reagents

Cells of interest

Antibodies or other affinity probes: Conjugated with unique oligonucleotides for each protein
target.

Branched DNA amplification kit: (e.g., PrimeFlow RNA Assay Kit, Thermo Fisher Scientific)

Hybridization Buffers

Wash Buffers

Fixation and Permeabilization Buffers

Flow Cytometer

Detailed Experimental Protocol

1.

Cell Preparation and Stimulation:
Harvest cells and adjust to the desired concentration.
If applicable, stimulate cells with ligands or inhibitors for the desired time at 37°C.

Wash cells with an appropriate buffer (e.g., PBS).

. Proximity Probe Incubation:

Resuspend cells in the probe incubation buffer.

Add the cocktail of oligonucleotide-conjugated antibodies for all protein targets to be
analyzed. The final concentration of each probe needs to be optimized (a starting point could
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be 1-5 pg/mL for antibodies).

 Incubate for 2 hours at 4°C with gentle agitation.

e Wash the cells twice with wash buffer to remove unbound probes.

3. Fixation and Permeabilization:

o Fix the cells using a suitable fixation buffer (e.g., 4% paraformaldehyde) for 30 minutes at
room temperature.

o Wash the cells with PBS.

e Permeabilize the cells using a permeabilization buffer for 10 minutes at room temperature.

e \Wash the cells with PBS.

4. Branched DNA Signal Amplification:

This part of the protocol is based on the use of a commercial bDNA amplification kit. Follow the
manufacturer's instructions carefully.

o Target Probe Hybridization: Resuspend the cells in the target probe hybridization buffer
containing the specific pre-amplification (PreAmp) probes that recognize the proximal
oligonucleotides. For multiplexing, a mixture of PreAmp probes corresponding to each
protein pair is used. Incubate for 1.5 hours at 40°C.

¢ \Wash the cells twice with wash buffer.

o Amplifier Hybridization: Resuspend the cells in the amplifier hybridization buffer containing
the amplification (Amp) molecules. Incubate for 1.5 hours at 40°C.

¢ \Wash the cells twice with wash buffer.

o Label Probe Hybridization: Resuspend the cells in the label probe hybridization buffer
containing the fluorescently labeled probes. For multiplexing, use spectrally distinct
fluorophores for each protein pair. Incubate for 1 hour at 40°C.
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e Wash the cells twice with wash buffer.
5. Flow Cytometry Analysis:
o Resuspend the cells in a suitable buffer for flow cytometry analysis.

e Acquire data on a flow cytometer equipped with the appropriate lasers and filters for the
chosen fluorophores.

o For each event, collect forward scatter (FSC), side scatter (SSC), and fluorescence intensity
data for all channels.

6. Data Analysis:
e Gate on single cells using FSC and SSC parameters.

e For each fluorescent channel, determine the positive and negative populations based on
control samples (e.qg., cells stained with only one probe of a pair, or unstained cells).

¢ Quantify the percentage of positive cells and the median fluorescence intensity (MFI) for
each protein-protein interaction.

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key concepts and workflows.
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Caption: General workflow of the branched proximity hybridization assay.
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Caption: Logical relationship in a multiplexed bPHA experiment.

Caption: B-Cell Receptor (BCR) signaling pathway, a target for bPHA analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1204783#multiplexing-capabilities-of-branched-
proximity-hybridization-assay]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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